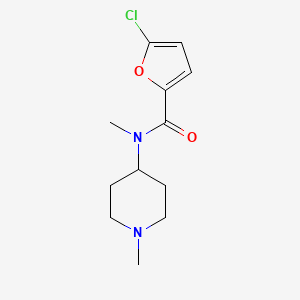
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of JNJ-1930942 involves blocking the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This compound has also been found to inhibit the activity of transient receptor potential channels and acid-sensing ion channels, which are involved in the detection of painful stimuli. By blocking these channels, JNJ-1930942 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of JNJ-1930942 have been studied in several animal models. This compound has been found to have analgesic effects in models of acute and chronic pain. Additionally, JNJ-1930942 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using JNJ-1930942 in lab experiments is its specificity for voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. This specificity allows researchers to study the effects of blocking these channels on pain transmission and inflammation. However, one limitation of using JNJ-1930942 is its potential toxicity. This compound has been found to have toxic effects on the liver and kidneys in animal studies, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on JNJ-1930942. One direction is to further investigate its potential as a pain reliever. This compound has shown promise in animal models of acute and chronic pain, and further studies are needed to determine its efficacy in humans. Another direction is to investigate the potential of JNJ-1930942 as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory effects in animal models, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Finally, future research could focus on developing analogs of JNJ-1930942 that have improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide involves several steps. The starting material is furan-2-carboxylic acid, which is converted into an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-4-piperidone to form the corresponding amide. Finally, the amide is chlorinated using thionyl chloride to give the desired product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide have been investigated in several studies. This compound has been found to have activity against a variety of targets, including voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. These targets are involved in pain sensation, and therefore, JNJ-1930942 has been studied for its potential use as a pain reliever.
Propiedades
IUPAC Name |
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-14-7-5-9(6-8-14)15(2)12(16)10-3-4-11(13)17-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUUIKNKOQSGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

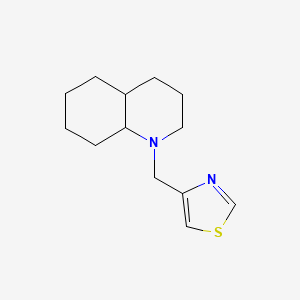
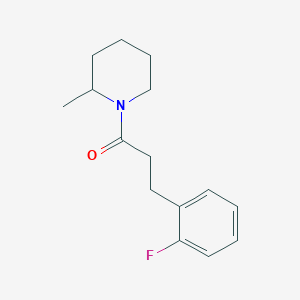
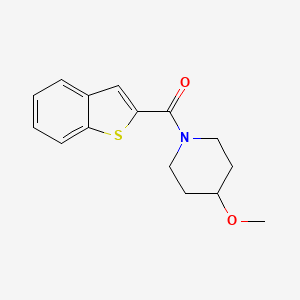


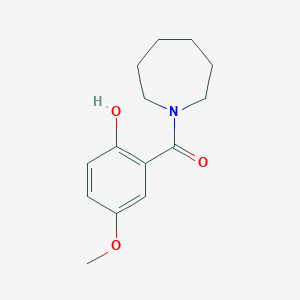
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
